Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multiple steps. One common method includes the bromination of a trifluoromethyl-substituted benzene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as catalytic processes and automated reaction monitoring are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amines, thiols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several scientific research applications:
Mechanism of Action
The mechanism by which Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins . These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12BrF3O3 |
---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
ethyl 3-[4-bromo-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
YRLSRVCEALAHJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Br)C(F)(F)F)O |
Origin of Product |
United States |
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